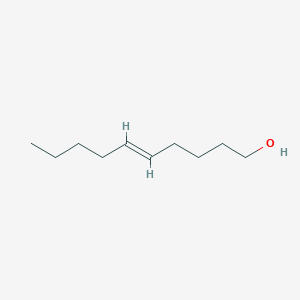

trans-5-Decen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-dec-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPQHXVMNVEVEB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035305 | |

| Record name | (E)-5-Decen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56578-18-8 | |

| Record name | (5E)-5-Decen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56578-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decen-1-ol, (5E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056578188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Decen-1-ol, (5E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-5-Decen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-5-decenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-DECEN-1-OL, (5E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M709V74OZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of (E)-5-Decen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-5-Decen-1-ol, a compound of interest in various chemical research fields, including pheromone synthesis and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for (E)-5-Decen-1-ol is summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 | m | 2H | -CH=CH- (H-5, H-6) |

| 3.64 | t | 2H | -CH₂-OH (H-1) |

| ~2.0 | m | 4H | =CH-CH₂- (H-4, H-7) |

| ~1.5 | m | 2H | -CH₂-CH₂OH (H-2) |

| ~1.3 | m | 4H | -CH₂- (H-3, H-8) |

| 0.9 | t | 3H | -CH₃ (H-10) |

| 1.5 (variable) | s (broad) | 1H | -OH |

Note: The chemical shifts and multiplicities are approximate and can vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 132.6 | -CH= (C-6) |

| 129.2 | -CH= (C-5) |

| 62.9 | -CH₂-OH (C-1) |

| 32.7 | C-2 |

| 32.4 | C-7 |

| 29.7 | C-4 |

| 29.2 | C-8 |

| 25.8 | C-3 |

| 22.7 | C-9 |

| 14.2 | -CH₃ (C-10) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Description |

| ~3330 (broad) | O-H stretch (alcohol) |

| ~3010 | =C-H stretch (alkene) |

| ~2925, ~2855 | C-H stretch (alkane) |

| ~1670 (weak) | C=C stretch (trans-alkene) |

| ~1465 | C-H bend (alkane) |

| ~1058 | C-O stretch (primary alcohol) |

| ~965 | =C-H bend (trans-alkene, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here is from Electron Ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 156 | ~5 | [M]⁺ (Molecular Ion) |

| 138 | ~10 | [M - H₂O]⁺ |

| 97 | ~30 | [C₇H₁₃]⁺ |

| 83 | ~60 | [C₆H₁₁]⁺ |

| 69 | ~85 | [C₅H₉]⁺ |

| 55 | 100 | [C₄H₇]⁺ (Base Peak) |

| 41 | ~95 | [C₃H₅]⁺ |

Experimental Protocols

The following sections outline the general methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of (E)-5-Decen-1-ol is prepared by dissolving approximately 10-20 mg of the compound in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: Typically 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for liquid samples like (E)-5-Decen-1-ol.

Procedure:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small drop of neat (E)-5-Decen-1-ol is placed directly onto the ATR crystal.

-

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters:

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: A temperature gradient is used to separate the components. For example, an initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Typically 230 °C.

-

Quadrupole Temperature: Typically 150 °C.

-

Scan Range: m/z 40-400.

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for spectroscopic analysis and a simplified representation of a potential signaling pathway where such a molecule could be involved, for conceptual understanding.

An In-depth Technical Guide to trans-5-Decen-1-ol (CAS: 56578-18-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-5-Decen-1-ol, with the CAS registry number 56578-18-8, is an unsaturated aliphatic alcohol. This molecule is of significant interest in various scientific fields due to its role as an insect sex pheromone and as a versatile synthetic intermediate. Its structure, featuring a C10 carbon chain with a hydroxyl group at one terminus and a trans-configured double bond at the fifth carbon, imparts specific chemical and biological properties. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and a review of its biological activities, with a focus on its applications in chemical ecology and potential relevance to drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic floral, rosy, or waxy aroma.[1] It is this pleasant scent that has led to its use in the fragrance industry.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 56578-18-8 | [3] |

| Molecular Formula | C₁₀H₂₀O | [4] |

| Molecular Weight | 156.27 g/mol | [3][4] |

| IUPAC Name | (E)-dec-5-en-1-ol | [5] |

| Synonyms | (E)-5-Decenol, trans-5-Decenol | [6] |

| Boiling Point | 113-118 °C at 11 mmHg | [3][5] |

| Refractive Index (n20/D) | 1.452 | [3][7] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [3] |

| Purity (typical) | >95% (GC) | [8] |

| Appearance | Transparent colorless liquid | [1][7] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Purification

Stereoselective Synthesis from 5-Decyn-1-ol (B1582671)

A common and effective method for the stereoselective synthesis of this compound is the reduction of the corresponding alkyne, 5-decyn-1-ol, using sodium in liquid ammonia (B1221849). This dissolving metal reduction, also known as a Birch reduction of alkynes, proceeds through a radical anion intermediate that preferentially adopts a trans configuration to minimize steric hindrance, resulting in the formation of the (E)-alkene with high stereoselectivity.

Experimental Protocol: Reduction of 5-Decyn-1-ol

-

Materials: 5-decyn-1-ol, sodium metal, liquid ammonia, ammonium (B1175870) chloride, diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a stirring mechanism, condense liquid ammonia.

-

Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Slowly add a solution of 5-decyn-1-ol in an appropriate solvent (e.g., diethyl ether) to the sodium-ammonia solution.

-

Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, add water and extract the product with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

Stereoselective Synthesis from E-1,6-Undecadiene

Another reported method involves a multi-step synthesis starting from E-1,6-undecadiene. This route provides a stereoselective pathway to both E-5-decen-1-ol and its corresponding acetate (B1210297).

Purification

Purification of the crude product is typically achieved by vacuum distillation. For higher purity, column chromatography on silica (B1680970) gel can be employed.

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Load the crude this compound onto the top of the column.

-

Elute the compound with the hexane/ethyl acetate gradient.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the vinylic protons (at the double bond), the methylene (B1212753) group adjacent to the hydroxyl group, and the aliphatic chain protons. |

| ¹³C NMR | Peaks characteristic of the sp² carbons of the double bond, the carbon bearing the hydroxyl group, and the sp³ carbons of the aliphatic chain. |

| IR Spectroscopy | A broad absorption band around 3300-3400 cm⁻¹ (O-H stretch) and a characteristic peak around 965 cm⁻¹ (trans C-H bend of the double bond). |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak (M⁺) and a fragmentation pattern consistent with the structure of a C10 unsaturated alcohol. |

Table of Spectroscopic Data:

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (neat) | Mass Spectrum (EI) |

| δ 5.4 (m, 2H), 3.6 (t, 2H), 2.0 (m, 4H), 1.3-1.6 (m, 8H), 0.9 (t, 3H) | δ 132.5, 129.8, 62.5, 34.7, 32.4, 32.2, 29.3, 25.5, 22.5, 14.0 | ν 3330, 2925, 1460, 965 cm⁻¹ | m/z: 156 (M⁺), 138, 123, 109, 95, 81, 67, 55, 41 |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for assessing the purity and confirming the identity of this compound, particularly in complex mixtures like pheromone gland extracts.

Experimental Protocol: GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Injector Temperature: 250°C.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

Sample Preparation: Dilute the sample in a suitable solvent like hexane or dichloromethane (B109758) before injection.

Biological Activity and Applications

Role as an Insect Pheromone

The most well-documented biological role of this compound is as a component of the sex pheromone of the peach twig borer, Anarsia lineatella. It acts in synergy with the major pheromone component, (E)-5-decen-1-yl acetate. Field trapping studies have shown that a blend of these two compounds is highly attractive to male moths. The optimal ratio of the acetate to the alcohol for attracting male A. lineatella has been investigated, with various ratios proving effective.

Experimental Protocol: Electroantennography (EAG)

EAG is a technique used to measure the olfactory response of an insect's antenna to volatile compounds.

-

Preparation: An antenna is excised from the insect and mounted between two electrodes.

-

Stimulus Delivery: A puff of air carrying the test compound (e.g., this compound) is delivered over the antenna.

-

Data Acquisition: The electrical potential change (depolarization) across the antenna is amplified and recorded. The amplitude of the EAG response is proportional to the strength of the olfactory stimulus.

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. A primary application is its conversion to (E)-5-decen-1-yl acetate, the major component of the Anarsia lineatella sex pheromone.

Experimental Protocol: Acetylation of this compound

-

Reagents: this compound, acetic anhydride (B1165640), pyridine (B92270) (or another suitable base), and a solvent like dichloromethane.

-

Procedure:

-

Dissolve this compound in the solvent in a round-bottom flask.

-

Add pyridine, followed by the slow addition of acetic anhydride at a controlled temperature (e.g., 0°C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude acetate.

-

Purify the product by column chromatography or distillation.

-

Potential in Drug Development

While direct evidence for the anti-inflammatory or other specific drug-like activities of this compound is currently limited in the scientific literature, the broader class of long-chain unsaturated alcohols has garnered interest for their biological properties. Some studies have suggested that certain unsaturated alcohols possess antimicrobial and anti-inflammatory activities. For instance, some long-chain fatty alcohols have demonstrated antibacterial activity against various strains, including Mycobacterium.[7] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.

The potential for these molecules to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, is an area of active research, though specific data for this compound is not yet available. The structural similarity of these aliphatic lipids to endogenous signaling molecules suggests that they could interact with cellular receptors or enzymes involved in inflammation.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. Keep away from open flames, hot surfaces, and sources of ignition. It is recommended to handle this compound in a well-ventilated area and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a molecule with well-established significance in chemical ecology as an insect pheromone. Its synthesis and analytical characterization are well-documented, providing a solid foundation for its use in research and pest management applications. While its direct role in drug development is not yet defined, the biological activities of related long-chain unsaturated alcohols suggest that this class of compounds may hold untapped potential. Further research into the specific biological effects of this compound could unveil new applications in pharmacology and medicine. This guide serves as a comprehensive resource for scientists working with this versatile compound.

References

- 1. Studies of anti-inflammatory drugs and aliphatic alcohols on antral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mmsl.cz [mmsl.cz]

- 3. ams.usda.gov [ams.usda.gov]

- 4. ALIPHATIC BRANCHED-CHAIN SATURATED AND UNSATURATED ALCOHOLS, ALDEHYDES, ACIDS, AND RELATED ESTERS (JECFA 52, 2004) [inchem.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Synthesis of trans-5-Decen-1-ol from 5-decyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of trans-5-decen-1-ol from its precursor, 5-decyn-1-ol (B1582671). The primary method detailed is the stereoselective reduction of the internal alkyne using sodium in liquid ammonia (B1221849), a classic and reliable method for generating trans-alkenes. This document includes detailed experimental protocols, tabulated quantitative data for reactants and products, and visualizations of the reaction pathway and experimental workflow.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of organic chemistry, with significant implications in the synthesis of pharmaceuticals, natural products, and fine chemicals. The geometric configuration of a double bond can profoundly influence a molecule's biological activity and physical properties. The conversion of an alkyne to a trans or (E)-alkene is a critical transformation. Among the various methods available, the dissolving metal reduction, particularly using sodium in liquid ammonia, stands out for its high stereoselectivity and reliability.[1]

This guide focuses on the specific conversion of 5-decyn-1-ol to this compound. This transformation is an excellent case study for the reduction of a functionalized internal alkyne, where chemoselectivity is also a key consideration.

Reaction Mechanism and Stereoselectivity

The reduction of an alkyne with sodium in liquid ammonia proceeds via a single-electron transfer (SET) mechanism.[2] The key steps are as follows:

-

Electron Transfer: A sodium atom donates an electron to the alkyne, forming a radical anion intermediate.

-

Protonation: The radical anion is protonated by the ammonia solvent to give a vinylic radical.

-

Second Electron Transfer: A second sodium atom transfers an electron to the vinylic radical, forming a vinylic anion.

-

Stereochemical Determination: The vinylic anion can exist in either a cis or trans configuration. The trans isomer is sterically more favorable, as it minimizes electrostatic repulsion between the anionic lone pair and the other substituent on the double bond. This intermediate equilibrates rapidly to the more stable trans form.[3]

-

Final Protonation: The trans-vinylic anion is protonated by another molecule of ammonia to yield the final trans-alkene product.

The strong preference for the trans-vinylic anion intermediate is the basis for the high stereoselectivity of this reaction.

Data Presentation

The following tables summarize the key quantitative data for the starting material, 5-decyn-1-ol, and the product, this compound.

Table 1: Physical and Chemical Properties

| Property | 5-decyn-1-ol | This compound |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₂₀O |

| Molecular Weight | 154.25 g/mol [4] | 156.27 g/mol |

| CAS Number | 68274-97-5[4] | 56578-18-8 |

| Boiling Point | 238 °C (lit.)[4] | 113-118 °C/11 mmHg (lit.) |

| Density | 0.861 g/mL at 25 °C (lit.)[4] | - |

| Refractive Index | n20/D 1.4610 (lit.)[4] | n20/D 1.452 (lit.) |

| Purity | 97% | - |

| Reported Yield | - | 83% |

Table 2: Spectroscopic Data

| Spectroscopic Data | 5-decyn-1-ol | This compound |

| ¹H NMR (CDCl₃) | - | δ 5.4 (m, 2H, -CH=CH-), 3.6 (t, 2H, -CH₂OH), 2.0 (m, 4H, -CH₂-CH=), 1.2-1.6 (m, 8H, -CH₂-), 0.9 (t, 3H, -CH₃), 1.3 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | δ 80.5, 79.9, 62.2, 31.8, 31.3, 25.5, 22.1, 18.6, 15.6, 13.6[5] | δ 132.5, 129.8, 62.8, 32.6, 32.2, 29.3, 29.1, 22.8, 14.1 |

| IR (cm⁻¹) | 3300-3400 (br, O-H), 2930, 2860 (C-H), 2230 (C≡C, weak), 1050 (C-O) | 3330 (br, O-H), 3010 (=C-H), 2925, 2855 (C-H), 1665 (C=C, weak), 965 (trans -CH=CH- bend)[6] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 5-decyn-1-ol via a dissolving metal reduction.

Materials:

-

5-decyn-1-ol

-

Sodium metal

-

Liquid ammonia

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dry ice/acetone or isopropanol (B130326) bath

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet/outlet

-

Low-temperature thermometer

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.

-

Cooling: Cool the three-necked flask to -78 °C using a dry ice/acetone bath.

-

Ammonia Condensation: Condense approximately 100 mL of anhydrous ammonia into the reaction flask. The dry ice condenser will prevent the ammonia from escaping.

-

Dissolving Sodium: Carefully add small pieces of sodium metal (approximately 2.3 equivalents relative to the starting alkyne) to the liquid ammonia with vigorous stirring. The solution will turn a deep blue color, indicating the presence of solvated electrons.

-

Substrate Addition: Dissolve 5-decyn-1-ol (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the sodium-ammonia solution over 30 minutes. Maintain the temperature at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture for 2-4 hours at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The deep blue color of the solution should persist, indicating an excess of sodium.

-

Quenching: After the reaction is complete, cautiously quench the excess sodium by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the blue color disappears.

-

Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.

-

Workup: Add approximately 100 mL of water to the residue in the flask. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical transformation and the general experimental workflow.

Caption: Chemical transformation of 5-decyn-1-ol to this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 5-decyn-1-ol via a dissolving metal reduction with sodium in liquid ammonia is a highly efficient and stereoselective method. This technical guide provides the essential information for researchers and professionals to understand and implement this important transformation. The provided data and protocols should serve as a valuable resource for the synthesis and characterization of this and similar trans-alkenols. Careful execution of the experimental procedure is critical to achieving high yields and purity.

References

A Comprehensive Technical Guide to the Stereoselective Synthesis of (E)-Alkenes

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of (E)-alkenes, or trans-alkenes, is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The geometric configuration of a double bond is a critical determinant of a molecule's biological activity and physical properties. This technical guide provides an in-depth overview of the most reliable and widely employed methodologies for constructing (E)-alkenes with high stereocontrol. Detailed experimental protocols for key reactions are provided, alongside a comparative analysis of their efficiencies and selectivities.

Olefination Reactions

Olefination reactions provide a direct route to carbon-carbon double bonds by coupling a carbonyl compound with a suitable organophosphorus or organosulfur reagent. Several of these methods have been refined to offer exceptional control over alkene geometry.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and frequently utilized method for the synthesis of (E)-alkenes. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. A key advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate (B84403) byproduct, which greatly simplifies product purification. The reaction generally exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene.[1][2][3]

The stereochemical outcome of the HWE reaction is influenced by several factors, including the steric bulk of the aldehyde and the phosphonate (B1237965), the nature of the cation, and the reaction temperature. Generally, bulkier aldehydes, higher reaction temperatures, and the use of lithium salts favor higher (E)-selectivity.[3] Aromatic aldehydes, in particular, almost exclusively yield (E)-alkenes.[2]

Reaction Mechanism:

The HWE reaction proceeds through the following key steps:

-

Deprotonation of the phosphonate ester by a base to form a nucleophilic phosphonate carbanion.

-

Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone to form an intermediate betaine (B1666868).

-

Formation of a four-membered oxaphosphetane intermediate.

-

Elimination of the phosphate byproduct to yield the alkene. The preference for the (E)-alkene arises from the thermodynamic favorability of the anti-betaine intermediate.

Figure 1: General mechanism of the Horner-Wadsworth-Emmons reaction.

Quantitative Data for the HWE Reaction:

| Entry | Aldehyde | Phosphonate Reagent | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |

| 1 | Benzaldehyde (B42025) | Triethyl phosphonoacetate | LiOH·H₂O | None | RT | 97 | 99:1 | [1] |

| 2 | 4-Chlorobenzaldehyde | Triethyl phosphonoacetate | LiOH·H₂O | None | RT | 95 | 99:1 | [1] |

| 3 | 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | LiOH·H₂O | None | RT | 96 | 99:1 | [1] |

| 4 | Hexanal | Triethyl phosphonoacetate | LiOH·H₂O | None | RT | 88 | 92:8 | [1] |

| 5 | Cyclohexanecarboxaldehyde | Ethyl 2-(diisopropylphosphono)propionate | LiOH·H₂O | None | RT | 92 | 98:2 | [1] |

| 6 | Heptanal | Weinreb amide-type HWE reagent | iPrMgCl | THF | -78 to RT | 85 | >99:1 | [4] |

| 7 | 3-Phenylpropionaldehyde | bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr | Toluene (B28343) | reflux | 82 | 95:5 | [5] |

Detailed Experimental Protocol: Synthesis of (E)-Ethyl Cinnamate [1]

To a mixture of benzaldehyde (1.06 g, 10 mmol) and triethyl phosphonoacetate (2.24 g, 10 mmol) is added powdered lithium hydroxide (B78521) monohydrate (0.42 g, 10 mmol). The mixture is stirred at room temperature for 1 hour. After completion of the reaction (monitored by TLC), the mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel to afford (E)-ethyl cinnamate.

The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the classical Julia olefination that provides a highly stereoselective and efficient route to (E)-alkenes.[6][7] This one-pot procedure involves the reaction of a heteroaromatic sulfone (typically a phenyltetrazolyl (PT) or benzothiazolyl (BT) sulfone) with an aldehyde or ketone in the presence of a strong base.[6][8] The reaction is renowned for its excellent (E)-selectivity, broad substrate scope, and mild reaction conditions.[9][10][11]

Reaction Mechanism:

The Julia-Kocienski olefination proceeds via the following steps:

-

Deprotonation of the heteroaromatic sulfone to form a carbanion.

-

Nucleophilic addition of the carbanion to the carbonyl compound to form a β-alkoxy sulfone intermediate.

-

An intramolecular Smiles rearrangement, where the heteroaromatic group migrates from the sulfur to the oxygen atom.

-

Elimination of sulfur dioxide and the heteroaryloxide to form the (E)-alkene. The high (E)-selectivity is a result of a kinetically controlled addition step leading to an anti-β-alkoxysulfone, which then undergoes a stereospecific elimination.[10]

Figure 2: General mechanism of the Julia-Kocienski olefination.

Quantitative Data for the Julia-Kocienski Olefination:

| Entry | Aldehyde | Sulfone Reagent | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |

| 1 | Cyclohexanecarboxaldehyde | 1-Phenyl-1H-tetrazol-5-yl methyl sulfone | KHMDS | DME | -55 to RT | 71 | >95:5 | [8] |

| 2 | Benzaldehyde | 1-tert-Butyl-1H-tetrazol-5-yl ethyl sulfone | NaHMDS | THF | -78 | 85 | >98:2 | [7] |

| 3 | 4-Nitrobenzaldehyde | 1-Phenyl-1H-tetrazol-5-yl methyl sulfone | KHMDS | THF | -78 | 92 | >99:1 | [6] |

| 4 | Octanal | 1-Phenyl-1H-tetrazol-5-yl methyl sulfone | KHMDS | THF | -78 | 88 | 95:5 | [6] |

| 5 | 2-Naphthaldehyde | Benzothiazol-2-yl fluoromethyl sulfone | DBU | THF | RT | 78 | 10:90 (Z-selective) | [12] |

Detailed Experimental Protocol: Synthesis of (E)-1-Cyclohexyl-2-phenylethene [8]

To a stirred solution of 1-phenyl-1H-tetrazol-5-yl methyl sulfone (2.80 g, 10.0 mmol) in anhydrous dimethoxyethane (DME) (40 mL) under a nitrogen atmosphere at -55 °C is added dropwise a solution of potassium hexamethyldisilazide (KHMDS) (11.0 mmol) in DME (20 mL) over 10 minutes. The resulting solution is stirred for 70 minutes. Cyclohexanecarboxaldehyde (1.67 g, 15.0 mmol) is then added dropwise over 5 minutes, and the mixture is stirred at -55 °C for 1 hour. The cooling bath is removed, and the mixture is stirred at ambient temperature overnight. Water (5 mL) is added, and stirring is continued for 1 hour. The mixture is diluted with diethyl ether (150 mL) and washed with water (200 mL). The aqueous phase is extracted with diethyl ether (3 x 30 mL), and the combined organic layers are washed with water (3 x 50 mL) and brine (50 mL). After drying over magnesium sulfate, the solvent is removed in vacuo. The crude product is purified by column chromatography (SiO₂, hexanes) to give the desired (E)-alkene.

The Schlosser Modification of the Wittig Reaction

While the standard Wittig reaction with non-stabilized ylides typically affords (Z)-alkenes, the Schlosser modification provides a reliable method to obtain (E)-alkenes from the same starting materials.[13] This is achieved by the addition of a second equivalent of strong base (often phenyllithium) at low temperature after the initial formation of the betaine intermediate.[3]

Reaction Mechanism:

-

The Wittig ylide reacts with the aldehyde to form a mixture of syn and anti betaines.

-

Addition of a strong base at low temperature deprotonates the more accessible α-carbon of the more stable syn-betaine to form a β-oxido ylide.

-

Protonation of this intermediate with a proton source (e.g., tert-butanol) occurs from the less hindered face to give the more stable anti-betaine.

-

Addition of a potassium salt (e.g., potassium tert-butoxide) facilitates the decomposition of the anti-betaine to the (E)-alkene.

Figure 3: Workflow of the Schlosser modification of the Wittig reaction.

Quantitative Data for the Schlosser Modification:

| Entry | Aldehyde | Phosphonium Salt | Yield (%) | E:Z Ratio | Reference |

| 1 | Benzaldehyde | Methyltriphenylphosphonium (B96628) bromide | 85 | >99:1 | [13] |

| 2 | 4-Chlorobenzaldehyde | Methyltriphenylphosphonium bromide | 82 | >99:1 | [14] |

| 3 | Hexanal | Ethyltriphenylphosphonium bromide | 78 | 98:2 | [3] |

Detailed Experimental Protocol: Synthesis of (E)-Stilbene [14]

To a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at 0 °C is added n-butyllithium (1.1 equivalents) dropwise. The resulting orange-red solution of the ylide is stirred for 30 minutes at 0 °C. The mixture is then cooled to -78 °C, and a solution of benzaldehyde (1.0 equivalent) in THF is added dropwise. After stirring for 1 hour at -78 °C, a solution of phenyllithium (B1222949) (1.1 equivalents) in THF is added, and the mixture is stirred for another 30 minutes. A solution of tert-butanol (B103910) (1.2 equivalents) in THF is then added, and the mixture is allowed to warm to room temperature. Potassium tert-butoxide (1.2 equivalents) is added, and the reaction is stirred for 2 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by chromatography to afford (E)-stilbene.

Olefin Metathesis

Olefin metathesis has emerged as a highly versatile and powerful tool for the formation of carbon-carbon double bonds. While initially known for producing thermodynamic mixtures of (E)- and (Z)-alkenes, the development of sophisticated ruthenium-based catalysts has enabled highly (E)-selective cross-metathesis reactions.[15][16][17]

E-Selective Cross-Metathesis:

Cross-metathesis involves the reaction of two different alkenes to form a new alkene product. The stereochemical outcome is highly dependent on the catalyst structure. Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts often provide good to excellent (E)-selectivity, particularly in the cross-metathesis of terminal olefins.[18][19]

Reaction Mechanism:

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the olefin substrates and a metal-alkylidene catalyst, proceeding through a metallacyclobutane intermediate.

Figure 4: Catalytic cycle of olefin cross-metathesis.

Quantitative Data for E-Selective Cross-Metathesis:

| Entry | Olefin 1 | Olefin 2 | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |

| 1 | 1-Octene (B94956) | Allylbenzene (B44316) | Grubbs II (5) | CH₂Cl₂ | 40 | 85 | >95:5 | [19] |

| 2 | Styrene | 1-Hexene | Hoveyda-Grubbs II (3) | Toluene | 60 | 78 | 98:2 | [17] |

| 3 | Methyl oleate | Ethylene | Grubbs II (1) | Toluene | 40 | 90 | >98:2 | [18] |

Detailed Experimental Protocol: Cross-Metathesis of 1-Octene and Allylbenzene [19]

In a glovebox, a solution of 1-octene (1.0 equivalent) and allylbenzene (1.2 equivalents) in anhydrous and degassed dichloromethane (B109758) (0.1 M) is prepared in a Schlenk tube. The second-generation Grubbs catalyst (5 mol%) is added, and the tube is sealed. The reaction mixture is stirred at 40 °C and monitored by GC-MS. Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the (E)-1-phenyl-2-nonene.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C bonds. Several of these reactions can be adapted for the stereospecific synthesis of (E)-alkenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[20][21] For the synthesis of (E)-alkenes, a common strategy is the coupling of an (E)-vinyl boronic acid or ester with an aryl or vinyl halide. The reaction proceeds with retention of the double bond geometry.[22]

Reaction Workflow:

Figure 5: General workflow for (E)-alkene synthesis via Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Vinyl Boronic Ester | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Stereochemical Purity | Reference |

| 1 | (E)-Styrylboronic acid pinacol (B44631) ester | 4-Bromoanisole (B123540) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 | >99% E | [22] |

| 2 | (E)-1-Hexenylboronic acid pinacol ester | Iodobenzene (B50100) | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 88 | >99% E | [20] |

| 3 | 1,4,5,6-Tetrahydropyridine-2-boronic acid pinacol ester | 4-Bromotoluene | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 95 | >99% E | [23] |

Detailed Experimental Protocol: Synthesis of (E)-4-Methoxystilbene [22]

A mixture of (E)-styrylboronic acid pinacol ester (1.1 equivalents), 4-bromoanisole (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and potassium carbonate (2.0 equivalents) in a 3:1 mixture of toluene and water is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to give (E)-4-methoxystilbene.

Sonogashira Coupling Followed by Reduction

A two-step approach involving an initial Sonogashira coupling followed by a stereoselective reduction of the resulting alkyne provides a versatile route to (E)-alkenes. The Sonogashira reaction couples a terminal alkyne with a vinyl or aryl halide.[5][24][25] The subsequent reduction of the internal alkyne to an (E)-alkene is typically achieved using sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction).[9]

Reaction Workflow:

Figure 6: Two-step synthesis of (E)-alkenes via Sonogashira coupling and reduction.

Quantitative Data for Sonogashira Coupling and Reduction:

| Entry | Alkyne | Halide | Sonogashira Yield (%) | Reduction Yield (%) | Overall Yield (%) | Stereochemical Purity | Reference |

| 1 | Phenylacetylene (B144264) | Iodobenzene | 95 | 92 | 87 | >99% E | [9][25] |

| 2 | 1-Hexyne | 1-Iodocyclohexene | 89 | 90 | 80 | >98% E | [9][25] |

| 3 | Trimethylsilylacetylene | 4-Bromostyrene | 91 | 88 (after desilylation) | 80 | >99% E | [9][24] |

Detailed Experimental Protocol: Two-Step Synthesis of (E)-Stilbene

Step 1: Sonogashira Coupling of Phenylacetylene and Iodobenzene [25]

To a solution of iodobenzene (1.0 equivalent) and phenylacetylene (1.1 equivalents) in degassed triethylamine (B128534) is added bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (1 mol%) under an argon atmosphere. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether. The organic layer is washed with saturated aqueous ammonium (B1175870) chloride and brine, dried over magnesium sulfate, and concentrated. The crude diphenylacetylene (B1204595) is purified by column chromatography.

Step 2: Reduction of Diphenylacetylene to (E)-Stilbene [9]

A flask equipped with a dry ice condenser is charged with liquid ammonia at -78 °C. Small pieces of sodium metal are added until a persistent blue color is observed. A solution of diphenylacetylene (1.0 equivalent) in anhydrous THF is added dropwise until the blue color disappears. The reaction is stirred for 2 hours at -78 °C. The reaction is quenched by the careful addition of solid ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give (E)-stilbene.

Conclusion

The stereoselective synthesis of (E)-alkenes is a well-developed field with a diverse array of reliable and high-yielding methodologies. The choice of a particular method depends on several factors, including the nature of the substrates, the required functional group tolerance, and the desired scale of the reaction. The Horner-Wadsworth-Emmons reaction and the Julia-Kocienski olefination are excellent choices for the direct conversion of carbonyl compounds to (E)-alkenes with high stereoselectivity. For substrates where these methods may not be suitable, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of (E)-vinyl boronates or the Sonogashira coupling followed by a dissolving metal reduction, offer powerful and stereospecific alternatives. Furthermore, the continuous development of new catalysts for olefin metathesis is expanding the toolkit for the (E)-selective construction of complex alkenes. A thorough understanding of the mechanisms and experimental nuances of these reactions, as outlined in this guide, is crucial for the successful design and execution of synthetic strategies targeting molecules with defined (E)-alkene geometries.

References

- 1. researchgate.net [researchgate.net]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Schlosser Modification [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 9. preprints.org [preprints.org]

- 10. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synarchive.com [synarchive.com]

- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 15. Cross Metathesis [organic-chemistry.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Yoneda Labs [yonedalabs.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Sonogashira Coupling | NROChemistry [nrochemistry.com]

An In-depth Technical Guide on the Physical Properties of trans-5-Decen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of trans-5-Decen-1-ol (CAS No: 56578-18-8). The information presented herein is intended to support research, development, and quality control activities involving this long-chain unsaturated alcohol. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physical Properties

This compound is an aliphatic alcohol characterized by a ten-carbon chain with a hydroxyl group at one end and a trans-configured double bond at the fifth carbon position. It typically presents as a clear, colorless liquid.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are compiled from various sources and represent typical specifications.

| Physical Property | Value | Notes |

| Molecular Formula | C₁₀H₂₀O | [2][3] |

| Molecular Weight | 156.27 g/mol | [4] |

| Boiling Point | 113-118 °C at 11 mmHg | [4] |

| 95-96 °C at 2 Torr | [3] | |

| Melting Point | -4.05 °C | (estimate) |

| Density | 0.85 g/cm³ | [3] |

| Refractive Index | n20/D 1.452 | [4] |

| Solubility in Water | Insoluble to slightly soluble | Based on data for similar long-chain alcohols.[5][6] |

| Solubility in Organic Solvents | Soluble | Soluble in alcohols, ethers, and hydrocarbons.[7][8] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic liquids.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a capillary tube is a common and efficient method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid for bath (e.g., mineral oil)

-

Clamp and stand

Procedure:

-

A small amount (0.5-1 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube or oil bath.

-

The bath is heated gently. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Workflow for Boiling Point Determination

Caption: Workflow for the determination of boiling point using the micro-capillary method.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward method for determining the density of a liquid involves measuring the mass of a known volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Pipette

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

A specific volume of this compound (e.g., 5 or 10 mL) is carefully transferred into the tared container using a pipette.

-

The container with the liquid is then re-weighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

-

The measurement should be repeated to ensure accuracy, and the temperature at which the measurement is taken should be recorded.

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property and is often used to identify and assess the purity of substances. The Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Lens paper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent and dried with lens paper.

-

A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

If necessary, a constant temperature water bath is used to maintain the prisms at a specific temperature (commonly 20°C).

-

The light source is adjusted, and the eyepiece is used to view the scale.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

Determination of Solubility

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature. For a qualitative assessment of the solubility of this compound:

Apparatus:

-

Small test tubes

-

Vortex mixer or glass stirring rod

-

Pipettes or droppers

-

A range of solvents (e.g., water, ethanol, hexane, diethyl ether)

Procedure:

-

Approximately 1 mL of the chosen solvent is placed in a small test tube.

-

A small, measured amount of this compound (e.g., 0.1 mL or a few drops) is added to the solvent.

-

The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

-

The mixture is allowed to stand and is then visually inspected for homogeneity.

-

The substance is classified as:

-

Soluble: If a single, clear phase is observed.

-

Partially soluble: If the substance partially dissolves, which may be indicated by a reduction in the volume of the undissolved solute or the formation of a cloudy solution.

-

Insoluble: If two distinct phases remain or the solute does not appear to dissolve at all.

-

-

This procedure is repeated with a range of polar and non-polar solvents to determine the solubility profile. As a long-chain alcohol, this compound is expected to be sparingly soluble in water but readily soluble in less polar organic solvents.[9][10]

Logical Flow for Solubility Testing

Caption: Logical workflow for the qualitative determination of solubility.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Decen-1-ol, (5E)- | C10H20O | CID 5283292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound 97 56578-18-8 [sigmaaldrich.com]

- 5. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-DECANOL (DECYL ALCOHOL) LR 520240500 Reagents 112-30-1 | C10H22O | BiochemoPharma [biochemopharma.fr]

- 7. Alcohol C-10 [chembk.com]

- 8. 1-Decanol CAS#: 112-30-1 [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

The Discovery and Isolation of trans-5-Decen-1-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of trans-5-Decen-1-ol. It details the pivotal role of this molecule as a sex pheromone in the peach twig borer, Anarsia lineatella, and outlines the experimental protocols for its chemical synthesis and purification. Furthermore, this document presents key quantitative data and explores the generalized signaling pathway for moth sex pheromones, offering insights into its mechanism of action at the molecular level. This guide is intended to be a valuable resource for researchers in chemical ecology, organic synthesis, and drug development.

Discovery and Biological Significance

The discovery of this compound is intrinsically linked to the study of insect chemical communication. It was first identified as a component of the female sex pheromone of the peach twig borer moth, Anarsia lineatella (Zeller), a significant pest in stone fruit orchards.[1] Initial investigations involved the analysis of extracts from the abdominal tips of female moths, which revealed the presence of trans-5-decenyl acetate (B1210297) as the primary pheromone component, with this compound present as a minor but essential constituent.[2] Field studies demonstrated that a blend of these two compounds was highly attractive to male moths, confirming the role of this compound as a sex attractant.

Subsequent research has further elucidated the complexity of the pheromonal communication in A. lineatella. Studies have shown that traps baited with virgin females are more attractive than those with a synthetic blend of just trans-5-decenyl acetate and this compound, suggesting the presence of additional, yet-to-be-fully-identified pheromone components that may act at close range.[3][4] This highlights the nuanced role of this compound within a multi-component signaling system.

From a broader perspective, the study of insect pheromones like this compound has significant implications for pest management. Synthetic pheromones are widely used in monitoring and mating disruption strategies, offering an environmentally benign alternative to conventional insecticides.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its identification, characterization, and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [5] |

| Molecular Weight | 156.27 g/mol | [5] |

| CAS Number | 56578-18-8 | [5] |

| Appearance | Colorless liquid | - |

| Boiling Point | 113-118 °C at 11 mmHg | [6] |

| Refractive Index (n20/D) | 1.452 | [6] |

| Purity (GC) | ≥95-97% (commercial grades) | [1][6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Shifts |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ (ppm): 0.85 (t, 3H, CH₃), 1.2-1.4 (m, 8H, CH₂), 1.9-2.1 (m, 4H, allylic CH₂), 3.55 (t, 2H, CH₂OH), 5.3-5.5 (m, 2H, CH=CH) |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | δ (ppm): 14.0, 22.3, 29.2, 31.8, 32.3, 32.6, 62.5, 130.8, 131.2 |

| IR (Infrared) Spectroscopy | ν (cm⁻¹): 3330 (O-H stretch, broad), 2925, 2855 (C-H stretch), 1055 (C-O stretch), 965 (trans C-H bend) |

| MS (Mass Spectrometry) | m/z: 156 (M+), 138, 110, 95, 81, 67, 55 |

Experimental Protocols

Isolation from Natural Sources (General Procedure)

A specific, detailed protocol for the isolation of this compound from Anarsia lineatella is not extensively documented in publicly available literature. However, a general methodology for the extraction of moth pheromones can be described as follows:

-

Gland Excision: The pheromone glands, typically located in the abdominal tip of virgin female moths, are carefully excised under a microscope.

-

Solvent Extraction: The excised glands are immediately immersed in a small volume of a suitable organic solvent, such as hexane (B92381) or dichloromethane, to extract the volatile pheromone components.[7] This process is usually carried out for a few hours.

-

Concentration: The resulting extract is carefully concentrated under a gentle stream of nitrogen to reduce the solvent volume without significant loss of the volatile pheromones.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The concentrated extract is analyzed by GC-MS to separate and identify the individual components of the pheromone blend.[8] The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a synthetic standard.

-

Preparative Gas Chromatography (for purification): For obtaining a pure sample of the natural product, preparative GC can be employed to collect the fraction corresponding to the elution time of this compound.

Chemical Synthesis of this compound

A common and stereoselective method for the synthesis of this compound involves the reduction of an alkyne precursor.

Reaction Scheme:

Materials:

-

5-Decyn-1-ol

-

Liquid ammonia (B1221849) (NH₃)

-

Sodium (Na) metal

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense approximately 100 mL of ammonia gas into the flask.

-

Add 5-Decyn-1-ol (1 equivalent) dissolved in a minimal amount of diethyl ether to the liquid ammonia with stirring.

-

Slowly add small pieces of sodium metal (2.5 equivalents) to the reaction mixture until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight.

-

Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent in vacuo to obtain the crude this compound.

Purification

The crude synthetic product is typically purified by flash column chromatography on silica (B1680970) gel.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

-

Monitor the elution by TLC and collect the fractions containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

-

The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by spectroscopic methods (NMR, IR, MS).

Biological Activity and Signaling Pathway

The primary biological role of this compound in Anarsia lineatella is as a sex pheromone that attracts males for mating. The perception of this chemical signal occurs in the male moth's antennae and initiates a cascade of events leading to a behavioral response. While the specific receptors and signaling components for this compound in A. lineatella have not been fully characterized, a general model for moth olfactory signaling provides a framework for understanding this process.

The binding of a pheromone molecule to an Olfactory Receptor (OR) on the surface of an Olfactory Receptor Neuron (ORN) is the initial step in signal transduction.[9] In moths, these ORs are typically expressed in conjunction with a highly conserved co-receptor known as Orco.[9] The pheromone molecule is thought to be transported through the aqueous sensillar lymph to the OR by Pheromone Binding Proteins (PBPs).[10]

Upon binding of the pheromone, the OR-Orco complex undergoes a conformational change, leading to the opening of an ion channel and depolarization of the neuron.[9] This process is often mediated by a G-protein-coupled signaling cascade.[10] The resulting action potential is then transmitted to the antennal lobe of the brain, where the olfactory information is processed, ultimately leading to the male moth's upwind flight towards the female.

Below are diagrams illustrating the experimental workflow for pheromone analysis and the generalized signaling pathway.

References

- 1. summit.sfu.ca [summit.sfu.ca]

- 2. researchgate.net [researchgate.net]

- 3. Pheromone Components from Body Scales of Female Anarsia lineatella Induce Contacts by Conspecific Males | Semantic Scholar [semanticscholar.org]

- 4. Pheromone components from body scales of female Anarsia lineatella induce contacts by conspecific males [agris.fao.org]

- 5. antwiki.org [antwiki.org]

- 6. Pheromones and Semiochemicals of Anarsia lineatella (Lepidoptera: Gelechiidae), the Peach twig borer [pherobase.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

Biosynthesis pathway of long-chain unsaturated alcohols

An In-depth Technical Guide on the Biosynthesis Pathway of Long-chain Unsaturated Alcohols

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Long-chain unsaturated alcohols are vital molecules with diverse biological roles, serving as precursors for waxes, ether lipids, and signaling molecules.[1][2] They are also of significant interest for industrial applications, including biofuels, lubricants, and cosmetics.[3][4] Understanding the biosynthetic pathways of these compounds is crucial for metabolic engineering efforts aimed at their sustainable production and for developing therapeutic interventions targeting lipid metabolism. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the key enzymes, quantitative data from various studies, and relevant experimental protocols.

The Core Biosynthesis Pathway

The biosynthesis of long-chain unsaturated alcohols is a multi-step enzymatic process that begins with saturated fatty acid precursors. The pathway can be broadly divided into three main stages:

-

De Novo Fatty Acid Synthesis: The process initiates with the synthesis of saturated fatty acids, typically C16 (palmitic acid) or C18 (stearic acid), from acetyl-CoA and malonyl-CoA by the Fatty Acid Synthase (FAS) complex.[4][5]

-

Desaturation: Fatty acid desaturases (FADS) introduce double bonds at specific positions within the saturated fatty acyl chains, converting them into monounsaturated or polyunsaturated fatty acids (PUFAs).[6][7] This is an oxygen-dependent process.[8]

-

Reduction to Alcohol: The carboxyl group of the unsaturated fatty acid (usually in the form of an acyl-CoA thioester) is reduced to a primary alcohol. This reduction is primarily catalyzed by alcohol-forming fatty acyl-CoA reductases (FARs), which use NADPH as a reducing agent.[9][10]

This pathway ensures the production of a diverse range of long-chain unsaturated alcohols, with the specific structure determined by the substrate specificities of the enzymes involved in each step.

Key Enzymes and Their Characteristics

The specificity and efficiency of the biosynthesis pathway are determined by the enzymes that catalyze each reaction.

Fatty Acid Desaturases (FADS)

Fatty acid desaturases are a crucial family of enzymes that introduce double bonds into fatty acyl chains.[6] They are typically classified based on the position of the double bond they create.[6][7]

-

Classification :

-

Mechanism : Desaturases are non-heme, di-iron enzymes that utilize molecular oxygen and a reduced cofactor (like NADPH or NADH) to abstract hydrogen atoms from the fatty acid chain, forming a double bond.[6][8] The electrons are typically transferred via an electron transport system involving components like cytochrome b5.[7]

-

Regulation : The expression and activity of FADS genes are regulated by various factors, including diet, hormones, and temperature, allowing organisms to modulate membrane fluidity and produce specific signaling molecules.[7][8][12] For instance, in humans, the FADS gene cluster on chromosome 11 is regulated by the consumption of polyunsaturated fatty acids.[7][12]

Fatty Acyl-CoA Reductases (FARs)

FARs catalyze the final, committed step in the synthesis of fatty alcohols. These enzymes reduce the thioester bond of a fatty acyl-CoA to a primary alcohol.

-

Classification :

-

Aldehyde-forming FARs : Catalyze a two-electron reduction to produce a fatty aldehyde.[9]

-

Alcohol-forming FARs : Catalyze a four-electron reduction of a fatty acyl-CoA directly to a fatty alcohol, often without releasing the aldehyde intermediate.[9][10] This is the more common type found in plants and animals for this pathway.[10]

-

-

Mechanism : Alcohol-forming FARs perform a two-step reduction. The fatty acyl-CoA is first reduced to an enzyme-bound aldehyde intermediate, which is then immediately reduced to the corresponding alcohol.[9] This process typically requires two molecules of NADPH as the electron donor for each molecule of fatty acyl-CoA reduced.[9][13]

-

Substrate Specificity : The chain length and degree of unsaturation of the resulting fatty alcohol are determined by the substrate specificity of the FAR enzyme. For example, the FAR from developing rat brain shows specificity for palmitoyl (B13399708) (16:0), stearoyl (18:0), and oleoyl (B10858665) (18:1)-CoAs.[13] Other FARs, such as those identified in bumblebees, have been shown to produce a wider range of saturated and unsaturated alcohols with chain lengths from C14 to C26.[1][3]

Quantitative Data on Biosynthesis

The production of long-chain unsaturated alcohols can be quantified to assess the efficiency of native or engineered pathways. The data below is compiled from studies on heterologous expression of FAR enzymes in microbial systems.

Table 1: Production of Fatty Alcohols in Engineered Yarrowia lipolytica [1]

| Strain (Expressed FAR) | Carbon Source | Titer (mg/L) | Accumulation (mg/g DCW) | Primary Products |

| JMY7086 (BlucFAR1) | Glucose | 49.97 | 6.17 | Saturated C18-C24 alcohols |

| JMY7086 (BlucFAR1) | Glycerol | 104.78 | - | Saturated C18-C24 alcohols |

| JMY7086 (BlucFAR1) | - | 166.6 | 15.6 | Saturated C18-C24 alcohols |

| JMY7090 (BlapFAR4) | - | 14.6 | - | C16:0-OH, C16:1Δ9-OH |

| DCW: Dry Cell Weight. BlucFAR1 from Bombus lucorum, BlapFAR4 from Bombus lapidarius.[1] |

Table 2: Production of Very Long-Chain Fatty Alcohols (VLCFOHs) in Engineered Saccharomyces cerevisiae [14]

| Expressed Enzyme | Max Yield (mg/g CDW) | Predominant Alcohol Chain Lengths |

| AmFAR1 (Apis mellifera) | 3.22 ± 0.36 | C18, C20, C22 |

| Maqu_2220 (M. aquaeolei) | 7.84 ± 3.09 | C18, C20, C22 |

| CDW: Cell Dry Weight |

Table 3: Kinetic Parameters of Carboxylic Acid Reductase (CAR) from Mycobacterium marinum [15]

| Fatty Acid Substrate | Apparent kcat (min⁻¹) | Apparent Km (µM) | Catalytic Efficiency (kcat/Km) (min⁻¹µM⁻¹) |

| C8:0 (Octanoic acid) | 160 ± 1 | 2400 ± 300 | 0.07 ± 0.01 |

| C10:0 (Decanoic acid) | 104 ± 1 | 900 ± 100 | 0.11 ± 0.01 |

| C12:0 (Dodecanoic acid) | 59 ± 1 | 200 ± 40 | 0.30 ± 0.06 |

| C18:1 (Oleic acid) | 16 ± 0.3 | - | - |

| C18:2 (Linoleic acid) | 12 ± 0.1 | - | - |

| CAR is an alternative enzyme that can reduce fatty acids to aldehydes, which can then be further reduced to alcohols.[15] |

Experimental Protocols

Studying the biosynthesis of long-chain unsaturated alcohols involves a combination of techniques to identify intermediates, quantify products, and characterize enzyme activity.

General Experimental Workflow

A typical workflow involves expressing the gene of interest (e.g., a FAR or FADS) in a host organism like E. coli or S. cerevisiae, followed by cultivation, extraction of lipids, and analysis using chromatography and mass spectrometry.

Protocol: In Vitro Fatty Acyl-CoA Reductase (FAR) Activity Assay

This protocol is adapted from methods used to characterize FAR enzymes.[13][16]

Objective: To determine the activity and substrate specificity of a FAR enzyme in vitro.

Materials:

-

Purified FAR enzyme preparation (e.g., from cell lysate overexpressing the enzyme).

-

Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.0), 1 mM DTT.

-

Substrates: A series of unsaturated fatty acyl-CoA thioesters (e.g., Oleoyl-CoA, Linoleoyl-CoA) dissolved in buffer.

-

Cofactor: NADPH solution (e.g., 10 mM stock).

-

Internal Standard: A fatty alcohol of a chain length not produced by the enzyme (e.g., heptadecanol, C17:0-OH).

-

Extraction Solvents: Chloroform (B151607), Methanol, Hexane (B92381).

-

GC-MS for analysis.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of the purified enzyme preparation with the assay buffer to a final volume of 180 µL.

-

Pre-incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30-37°C) for 5 minutes.

-

Initiate Reaction: Start the reaction by adding 10 µL of the fatty acyl-CoA substrate (to a final concentration of 50-100 µM) and 10 µL of NADPH (to a final concentration of 500 µM).

-

Incubation: Incubate the reaction for 30-60 minutes at the optimal temperature.

-

Stop Reaction & Extract: Terminate the reaction by adding 750 µL of chloroform:methanol (1:2, v/v). Add the internal standard. Vortex vigorously. Add 250 µL of chloroform and 250 µL of water, vortex again, and centrifuge to separate the phases.

-

Sample Preparation: Carefully collect the lower organic phase. Evaporate the solvent under a stream of nitrogen.

-

Derivatization (for GC-MS): Resuspend the dried lipid extract in a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70°C for 30 minutes to convert the alcohols to their more volatile TMS-ethers.

-

Analysis: Analyze the derivatized sample by GC-MS. Identify and quantify the fatty alcohol products by comparing their retention times and mass spectra to authentic standards and normalizing to the internal standard.

Protocol: Analysis of Fatty Acid Desaturation

This protocol outlines a method to assess the activity of a desaturase enzyme by analyzing the fatty acid profile of an engineered organism.